1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride
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Description
1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.73. The purity is usually 95%.
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Scientific Research Applications
Cardioselectivity and Beta-Adrenoceptor Blocking
Research on derivatives of 1-Amino-3-(2-naphthyloxy)propan-2-ol, including compounds with similar structural motifs, has demonstrated their significance in cardioselectivity and beta-adrenoceptor blocking. Studies have shown that the presence of certain substituents on the amino group and the aryloxy ring significantly affects the binding affinity and cardioselectivity of these compounds. Specifically, compounds without a 4-substitution on the aryloxy ring exhibit variable cardioselectivity, which can be significantly enhanced by introducing a 4-acylamido substituent. This variation highlights the importance of structural modifications in achieving desired pharmacological profiles, particularly for beta-adrenergic blockers (Rzeszotarski et al., 1983).
Antibacterial Activity
Another application area of structurally related compounds involves their antibacterial activity. Derivatives designed with amino- and hydroxy-substituted cyclic amino groups have demonstrated significant activity against various bacterial strains. These findings are crucial for the development of new antibacterial agents, offering a foundation for further exploration of naphthyl-based compounds in combating bacterial infections (Egawa et al., 1984).
Synthesis of Beta-Blockers and Antioxidants
The compound has also played a role in the synthesis of beta-blockers and antioxidants. Improved procedures for synthesizing 1-(1-naphthyloxy)-2,3-epoxypropane, a key intermediate in the production of propranolol, a well-known beta-blocker, have been developed. These advancements highlight the compound's role in streamlining the synthesis process of medically significant molecules (Jovanovic et al., 2006).
Mediated Electrochemical Reduction
In the context of electrochemical applications, derivatives of 1-Amino-3-(2-naphthyloxy)propan-2-ol have been utilized as catalysts for the electrochemical reduction of oxygen to hydrogen peroxide. Such studies not only broaden the understanding of redox reactions but also contribute to the development of efficient catalytic systems for industrial and environmental applications (Calabrese et al., 1983).
Fungal Peroxygenase Catalyzed Hydroxylation
Research into the enzymatic hydroxylation of propranolol, a compound related to 1-Amino-3-(2-naphthyloxy)propan-2-ol, has revealed the potential of fungal peroxygenases in regioselective modification of drug molecules. This enzymatic approach offers a sustainable alternative for the synthesis of drug metabolites, demonstrating the versatility of naphthyl-based compounds in pharmaceutical biotechnology (Kinne et al., 2009).
Properties
IUPAC Name |
1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;/h1-7,12,15H,8-9,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXZYKAGRRTDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.